molecular formula C5H3NS B040468 4-ethynylthiazole CAS No. 111600-89-6

4-ethynylthiazole

Cat. No.: B040468
CAS No.: 111600-89-6
M. Wt: 109.15 g/mol
InChI Key: SNNHMXYMKWHUBM-UHFFFAOYSA-N
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Description

Thiazole, 4-ethynyl- is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .

Mechanism of Action

Target of Action

Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) Thiazole derivatives have been shown to have significant biological activity against various bacteria and pathogens .

Mode of Action

Thiazole derivatives have been shown to have significant biological activity, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Biochemical Pathways

Thiazole derivatives have been shown to have significant biological activity, suggesting that they may affect a variety of biochemical pathways

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Thiazole derivatives have been shown to have significant biological activity, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that Thiazole, 4-ethynyl- may have a wide range of molecular and cellular effects.

Action Environment

The solubility properties of thiazole may influence its action in different environments

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazole, 4-ethynyl- typically involves the reaction of thiazole derivatives with ethynylating agents under controlled conditions. One common method is the Sonogashira coupling reaction, which involves the coupling of a thiazole derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of thiazole, 4-ethynyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Thiazole, 4-ethynyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazoles, thiazolines, and thiazole oxides, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Thiazole, 4-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials .

Properties

IUPAC Name

4-ethynyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NS/c1-2-5-3-7-4-6-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNHMXYMKWHUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623679
Record name 4-Ethynyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111600-89-6
Record name 4-Ethynyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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